molecular formula C5H12N2O2S B1197671 pyrrolidin-3-ylmethanesulfonamide CAS No. 95596-30-8

pyrrolidin-3-ylmethanesulfonamide

Cat. No.: B1197671
CAS No.: 95596-30-8
M. Wt: 164.23 g/mol
InChI Key: JFINOWIINSTUNY-UHFFFAOYSA-N
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Description

Pyrrolidin-3-ylmethanesulfonamide is a pyrrolidine-based sulfonamide derivative characterized by a five-membered nitrogen-containing ring (pyrrolidine) with a methanesulfonamide group attached at the 3-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral and anticancer agents . Its structural flexibility allows for diverse modifications, enabling interactions with biological targets such as HIV-1 reverse transcriptase and kinase enzymes .

The synthesis of this compound typically involves sulfonylation of pyrrolidine precursors. For example, methylsulfonyl chloride or sulfamoyl chloride is reacted with pyrrolidine intermediates under basic conditions (e.g., triethylamine in dichloromethane), followed by purification via column chromatography or recrystallization .

Properties

IUPAC Name

pyrrolidin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-1-2-7-3-5/h5,7H,1-4H2,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINOWIINSTUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914924
Record name 1-(Pyrrolidin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95596-30-8
Record name Pyrrolidin-3-yl-methanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095596308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyrrolidin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-3-yl-methanesulfonic acid typically involves the reaction of pyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of pyrrolidin-3-yl-methanesulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: pyrrolidin-3-ylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

pyrrolidin-3-ylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of pyrrolidin-3-yl-methanesulfonic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-3-ylmethanesulfonamide is compared below with three structurally related sulfonamide-containing pyrrolidine derivatives, focusing on their synthesis, biological activity, and physicochemical properties.

Structural and Functional Differences

Compound Name Structural Features Biological Activity Synthesis Method Key Data
This compound Pyrrolidine core, methanesulfonamide at C3 Intermediate for antiviral/anticancer agents Sulfonylation of pyrrolidine with methylsulfonyl chloride N/A (intermediate)
N-Methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide (EP 2402347) Thienopyrimidine and morpholine substituents Anticancer (kinase inhibition) Suzuki coupling with boronate esters; column chromatography Yield: ~395 mg (pale yellow solid)
(E)-N-(1-(4-((4-(4-(2-cyanovinyl)-2,6-dimethylphenoxy)-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl)amino)phenyl)pyrrolidin-3-yl)methanesulfonamide (8a) Dihydrofuropyrimidine and cyanovinyl groups HIV-1 NNRTI (non-nucleoside reverse transcriptase inhibitor) Sulfonylation under anhydrous DCM/Et3N; recrystallization Yield: 69%; mp: 169–171°C; <sup>1</sup>H NMR δ 9.31 (DMSO-<i>d</i>6)
N-[(S)-1-[6-tert-Butyl-5-methoxy-8-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl)-quinolin-3-yl]-pyrrolidin-3-yl]-methanesulfonamide (I-40, EP 2440528) Quinoline and pyrimidinone substituents Antiviral (HIV or HCV protease inhibition) Multi-step coupling; uracil introduction N/A (patent example)

Key Findings

Bioactivity Modulation: The thienopyrimidine derivative (EP 2402347) exhibits anticancer activity due to kinase inhibition, whereas the dihydrofuropyrimidine analog (8a) shows potent anti-HIV activity (EC50 < 10 nM) . The cyanovinyl group in compound 8a enhances binding to HIV-1 reverse transcriptase by forming π-π interactions, a feature absent in the parent this compound .

Synthetic Complexity: Compound 8a requires a 10-step synthesis with moderate yield (69%), while the parent compound is synthesized in fewer steps, emphasizing its utility as an intermediate . Quinoline-containing derivatives (e.g., I-40) involve complex coupling reactions, limiting scalability compared to simpler sulfonamides .

Physicochemical Properties :

  • The melting point of compound 8a (169–171°C) reflects its crystalline stability, critical for formulation. In contrast, patent examples (EP 2402347, EP 2440528) lack detailed solubility or stability data .

Biological Activity

Pyrrolidin-3-ylmethanesulfonamide, also known as N-(pyrrolidin-3-yl)methanesulfonamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula for this compound is C5H12N2O2S\text{C}_5\text{H}_{12}\text{N}_2\text{O}_2\text{S}, with a molecular weight of approximately 200.69 g/mol. It features a pyrrolidine ring and a methanesulfonamide functional group, which contribute to its unique chemical behavior and biological activity.

This compound acts primarily through its interaction with specific molecular targets, including enzymes involved in cellular signaling pathways. Notably, it has been investigated for its role as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. By binding to the active sites of these enzymes, the compound prevents deacetylation of histone proteins, leading to altered gene expression profiles that may have therapeutic implications in cancer and other diseases .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.
  • Anticancer Properties : Demonstrated efficacy in inhibiting tumor growth in vitro and in vivo.
  • Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.

The following table summarizes key findings related to the biological activities of this compound:

Activity Description Reference
AntimicrobialInhibits growth of bacteria such as E. coli and Staphylococcus aureus
Anti-inflammatoryReduces pro-inflammatory cytokines in cell culture models
AnticancerInhibits proliferation of cancer cell lines; induces apoptosis
NeuroprotectiveProtects against oxidative stress-induced neuronal cell death

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The compound's mechanism involved HDAC inhibition, leading to reactivation of silenced tumor suppressor genes .
  • Neuroprotection Research : In a model of neurodegeneration, this compound was shown to significantly reduce neuronal cell death caused by oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamide compounds but exhibits distinct biological activities due to its unique functional groups. The following table compares it with similar compounds:

Compound Name Structural Features Unique Biological Activity
N-(methyl)pyrrolidine sulfonamideMethyl group instead of pyrrolidineLess steric hindrance; lower enzyme inhibition
N-(cyclopropyl)pyrrolidine sulfonamideCyclopropyl ringDifferent steric properties; variable activity
N-(4-methylphenyl)pyrrolidine sulfonamidePhenyl group substitutionPotentially different activity profiles

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrrolidin-3-ylmethanesulfonamide
Reactant of Route 2
pyrrolidin-3-ylmethanesulfonamide

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